molecular formula C21H25NO4 B6333272 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester CAS No. 199982-18-8

4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester

Cat. No.: B6333272
CAS No.: 199982-18-8
M. Wt: 355.4 g/mol
InChI Key: MRONHSNIDBFNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester is a complex organic compound used primarily in organic synthesis and peptide chemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester typically involves the protection of amines using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tert-butyl esters . This method is more versatile and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester involves the protection of amines through the Boc group. The Boc group is acid-labile, meaning it can be removed under acidic conditions to reveal the free amine . This allows for selective protection and deprotection of amines during chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester is unique due to its specific structure, which includes both a benzyl and a Boc protecting group. This dual protection allows for greater versatility in synthetic applications compared to compounds with only one type of protecting group.

Properties

IUPAC Name

methyl 4-[[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22(14-16-8-6-5-7-9-16)15-17-10-12-18(13-11-17)19(23)25-4/h5-13H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRONHSNIDBFNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.